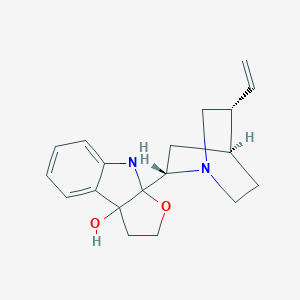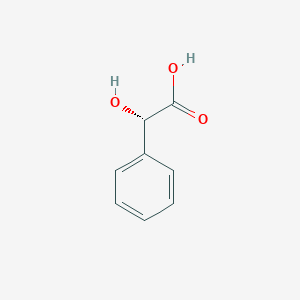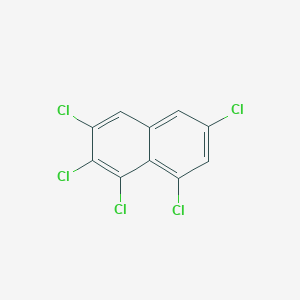
1,2,3,6,8-Pentachloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,8-Pentachloronaphthalene (PCN) is a highly chlorinated organic compound that has been widely used in various industrial applications, including as a pesticide, a flame retardant, and a plasticizer. Due to its persistent nature and potential toxicity, PCN has been listed as a persistent organic pollutant (POP) under the Stockholm Convention on Persistent Organic Pollutants. In recent years, there has been growing interest in the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCN.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,8-Pentachloronaphthalene is not fully understood. However, it is believed that 1,2,3,6,8-Pentachloronaphthalene exerts its toxic effects by disrupting the normal functioning of the endocrine system. 1,2,3,6,8-Pentachloronaphthalene has been found to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes, including immune function, cell growth, and development.
Efectos Bioquímicos Y Fisiológicos
1,2,3,6,8-Pentachloronaphthalene has been found to have a wide range of biochemical and physiological effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. 1,2,3,6,8-Pentachloronaphthalene has also been found to induce oxidative stress, which can lead to cellular damage and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,6,8-Pentachloronaphthalene has several advantages for use in lab experiments, including its high stability and persistence, which make it a useful model compound for studying the fate and transport of POPs in the environment. However, 1,2,3,6,8-Pentachloronaphthalene also has several limitations, including its potential toxicity and the difficulty of working with highly chlorinated compounds.
Direcciones Futuras
There are several future directions for research on 1,2,3,6,8-Pentachloronaphthalene, including the development of new methods for its synthesis and the investigation of its potential effects on human health and the environment. Future research should also focus on the development of new remediation strategies for 1,2,3,6,8-Pentachloronaphthalene-contaminated sites and the identification of new POPs that may pose a risk to human health and the environment.
Métodos De Síntesis
1,2,3,6,8-Pentachloronaphthalene can be synthesized by the chlorination of naphthalene using various methods, including direct chlorination, catalytic chlorination, and photochlorination. Direct chlorination involves the reaction of naphthalene with chlorine gas at high temperatures and pressures. Catalytic chlorination involves the use of a catalyst to promote the reaction between naphthalene and chlorine gas. Photochlorination involves the use of ultraviolet light to initiate the reaction between naphthalene and chlorine gas.
Aplicaciones Científicas De Investigación
1,2,3,6,8-Pentachloronaphthalene has been widely used as a model compound for studying the fate and transport of POPs in the environment. It has been used in various scientific research applications, including environmental monitoring, toxicology, and environmental remediation. 1,2,3,6,8-Pentachloronaphthalene has been found to be highly persistent in the environment and can bioaccumulate in the food chain, posing a potential risk to human health and the environment.
Propiedades
Número CAS |
150224-23-0 |
|---|---|
Nombre del producto |
1,2,3,6,8-Pentachloronaphthalene |
Fórmula molecular |
C10H3Cl5 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,2,3,6,8-pentachloronaphthalene |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-4-2-7(13)9(14)10(15)8(4)6(12)3-5/h1-3H |
Clave InChI |
NMAMEWIQKMFSSI-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
150224-23-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



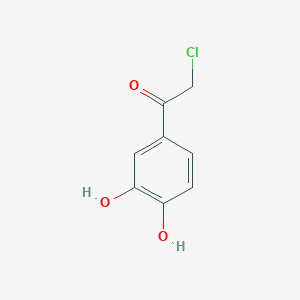
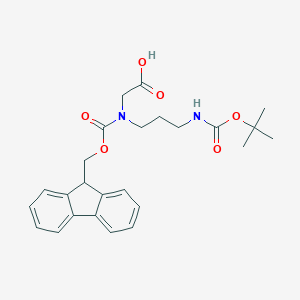
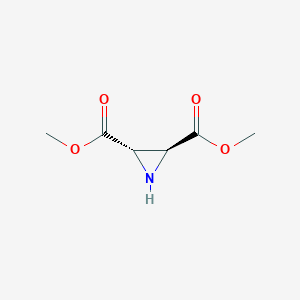
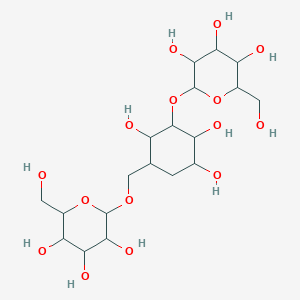
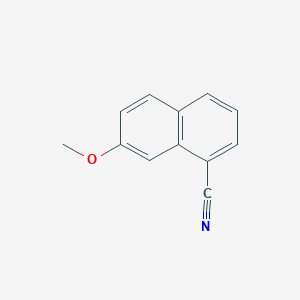
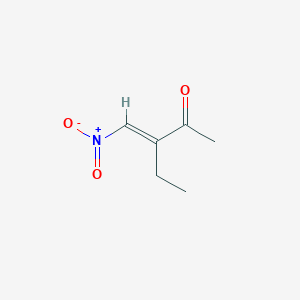
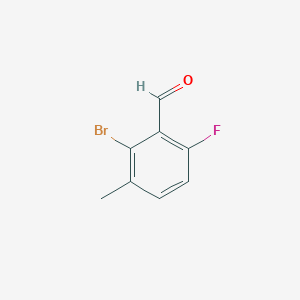
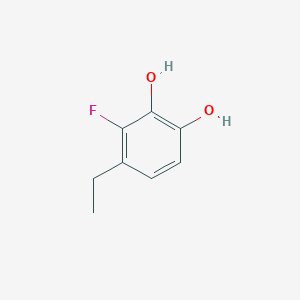
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
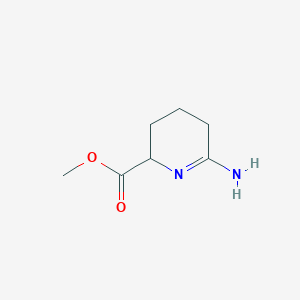
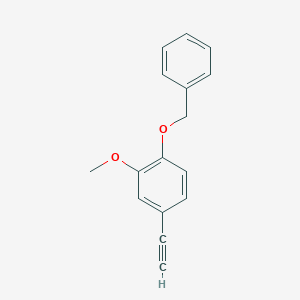
![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
